1H-Benzimidazole-2-pentanamine
Overview
Description
“1H-Benzimidazole-2-pentanamine” is a heterocyclic organic compound . It belongs to the group of benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
Synthesis Analysis
Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . This process can yield a variety of benzimidazole derivatives with high efficiency .Molecular Structure Analysis
The structure of benzimidazoles has been extensively studied . The benzimidazole core of these molecules is planar, and they can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Chemical Reactions Analysis
Benzimidazole derivatives have been found to react with various free radicals . They can undergo several possible reaction pathways, including hydrogen atom transfer (HAT) in nonpolar medium, single electron transfer followed by proton transfer (SPLET) in polar medium, and radical adduct formation (RAF) in both media .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure . For example, benzimidazole itself is a white solid that appears in the form of tabular crystals .Scientific Research Applications
Application in Chromatography
- Summary of the Application: 1H-Benzimidazole-2-pentanamine can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . This technique is commonly used in analytical chemistry to separate, identify, and quantify each component in a mixture.
- Methods of Application or Experimental Procedures: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . Smaller 3 µm particles columns are available for fast Ultra Performance Liquid Chromatography (UPLC) applications .
- Results or Outcomes: The outcome of this application is the successful separation and analysis of 1H-Benzimidazole-2-pentanamine using the HPLC method .
Application in Antiparasitic and Antioxidant Activity
- Summary of the Application: 1H-Benzimidazole-2-pentanamine is used in the synthesis of new benzimidazolyl-2-hydrazones with combined antiparasitic and antioxidant activity . These compounds are developed with the aim of combating parasitic infections, particularly those caused by the species Trichinella spiralis (T. spiralis), which are widespread around the world and lead to morbidity and mortality in the population .
- Methods of Application or Experimental Procedures: A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized . The anthelmintic activity on encapsulated T. spiralis was studied in vitro . The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
- Results or Outcomes: All hydrazones were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin . Two of the hydrazones, 5b and 5d, killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37 °C in both concentrations (50 and 100 μg ml −1) . The two 2,3- and 3,4-dihydroxy hydrazones 5b and 5d were the most effective radical scavengers in all studied systems .
Application in Tubulin Polymerization
- Summary of the Application: 1H-Benzimidazole-2-pentanamine and its derivatives have been studied for their ability to modulate the polymerization of tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are a component of the cytoskeleton. These microtubules play crucial roles in a variety of cellular processes, including cell division, cell motility, and intracellular transport .
- Methods of Application or Experimental Procedures: The ability of the compounds to modulate the polymerization of tubulin was evaluated in vitro on purified porcine tubulin by spectrophotometric monitoring at 340 nm .
Safety And Hazards
properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJRXHPNZGDOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068194 | |
Record name | 1H-Benzimidazole-2-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2-pentanamine | |
CAS RN |
39650-63-0 | |
Record name | 2-(5-Aminopentyl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39650-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-pentanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039650630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-2-pentanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole-2-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-benzimidazole-pentane-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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